![molecular formula C34H30O8 B14014932 [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate CAS No. 5349-05-3](/img/structure/B14014932.png)
[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate is a complex organic compound characterized by its unique structure, which includes two 1,3-dioxane rings and multiple phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate typically involves the following steps:
Formation of 1,3-dioxane rings: The initial step involves the formation of 1,3-dioxane rings through the reaction of diols with aldehydes or ketones under acidic conditions.
Benzoylation: The hydroxyl groups on the 1,3-dioxane rings are then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Coupling of phenyl groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions, using phenyl halides and a Lewis acid catalyst like aluminum chloride.
Final esterification: The final step involves the esterification of the compound with benzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl moieties, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it valuable for studying biochemical processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound is used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
[4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate: Similar structure but with hydroxyl groups instead of benzoyloxy groups.
[4-(5-Methoxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate: Similar structure but with methoxy groups instead of benzoyloxy groups.
[4-(5-Acetoxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate: Similar structure but with acetoxy groups instead of benzoyloxy groups.
Uniqueness
The uniqueness of [4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate lies in its specific combination of benzoyloxy and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Propiedades
Número CAS |
5349-05-3 |
|---|---|
Fórmula molecular |
C34H30O8 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
[4-(5-benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate |
InChI |
InChI=1S/C34H30O8/c35-31(23-13-5-1-6-14-23)39-27-21-37-33(25-17-9-3-10-18-25)41-29(27)30-28(40-32(36)24-15-7-2-8-16-24)22-38-34(42-30)26-19-11-4-12-20-26/h1-20,27-30,33-34H,21-22H2 |
Clave InChI |
SNYVXUTVMOEORM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



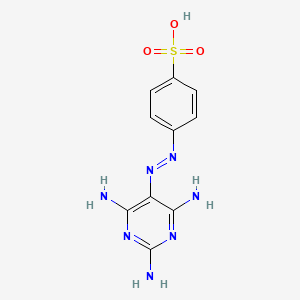
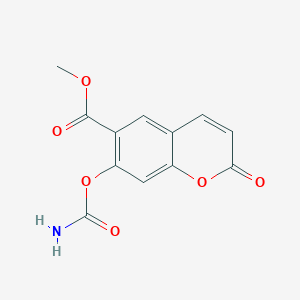
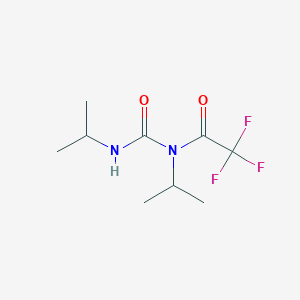

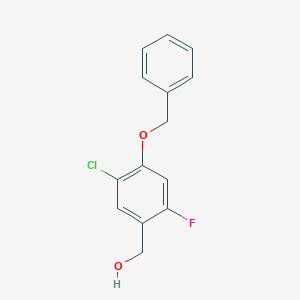
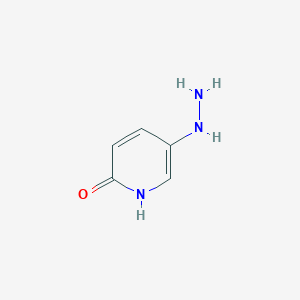
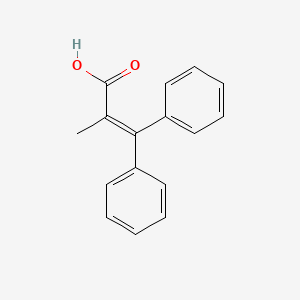
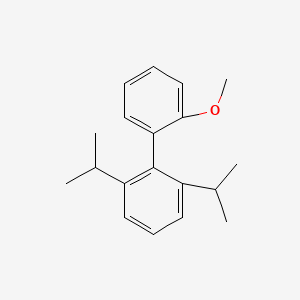
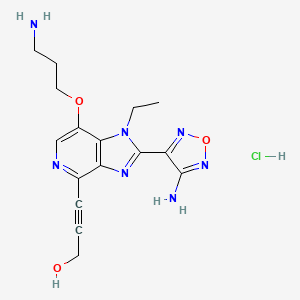
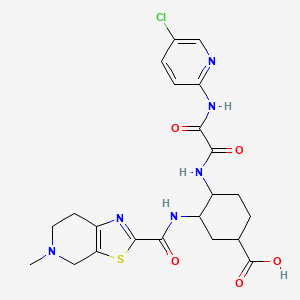
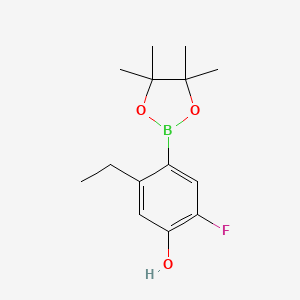
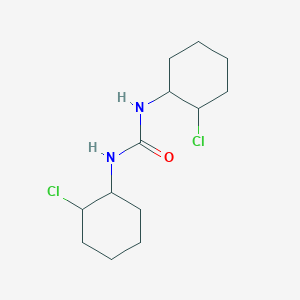
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
